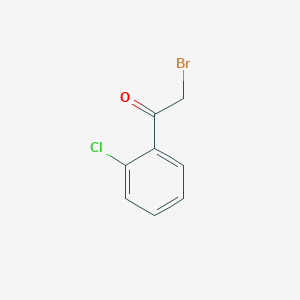

2-Bromo-2'-chloroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWWEVCLPKAQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370945 | |

| Record name | 2-Bromo-2'-chloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5000-66-8 | |

| Record name | 2-Bromo-1-(2-chlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5000-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2'-chloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-2'-chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2'-chloroacetophenone is a halogenated acetophenone (B1666503) derivative that serves as a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds and other complex molecules.[1][2] Its utility stems from the presence of two reactive sites: the bromine atom at the alpha-position to the carbonyl group and the chlorine atom on the phenyl ring.[2] A thorough understanding of its physical properties is essential for its effective handling, application in synthetic protocols, and for the purification of reaction products. This guide provides a detailed overview of the key physical characteristics of this compound, supported by experimental data and a procedural outline for its synthesis.

Physicochemical Properties

The physical and chemical characteristics of this compound (CAS Number: 5000-66-8) are summarized in the table below.[3][4][5] These properties are crucial for its storage, handling, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆BrClO | [3][4][5] |

| Molecular Weight | 233.49 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [3][6][7] |

| Boiling Point | 105 °C at 1 mmHg | [3][8][9] |

| Density | 1.602 g/mL at 25 °C | [3][8] |

| Refractive Index (n20/D) | 1.5900 | [3][8] |

| Solubility | Soluble in Acetone, Chloroform, Ethyl Acetate, Methanol | [3][10] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Storage Temperature | 2-8°C | [3][8] |

Note on Melting Point: While most sources describe this compound as a liquid at room temperature, a definitive melting point is not consistently reported. For context, the related isomer, 2-Bromo-4'-chloroacetophenone, is a crystalline solid with a melting point range of 95°C to 99°C.[11]

Experimental Protocols

A fundamental understanding of the synthetic pathway to this compound is critical for researchers. The following is a representative experimental protocol for its synthesis via the bromination of 2'-chloroacetophenone (B1665101).

Synthesis of this compound

Materials:

-

2'-chloroacetophenone

-

Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

-

Aqueous hydrobromic acid (8 mol/L)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

5% Sodium sulfite (B76179) solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

-

Oxygen supply

Procedure:

-

In a reaction vessel, 1.2 g (10 mmol) of 2'-chloroacetophenone is combined with 0.121 g (0.5 mmol) of Cu(NO₃)₂·3H₂O.

-

An oxygen bulb is attached to the reaction system.

-

While stirring the mixture, 1.5 mL (12 mmol) of an 8 mol/L aqueous hydrobromic acid solution is added dropwise.

-

The reaction mixture is then heated to and maintained at 70 °C with continuous stirring. The progress of the reaction is monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and extracted with dichloromethane.

-

The organic extract is washed sequentially with a 5% sodium sulfite solution, a saturated sodium bicarbonate solution, and water.

-

The washed organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure (vacuum).

-

The resulting residue is purified by column chromatography using silica gel as the stationary phase and a mixture of petroleum ether and dichloromethane (3:1 v/v) as the eluent.

-

The purified product, this compound, is collected. This protocol has been reported to yield approximately 1.81 g (91%) of the target compound.[9]

Mandatory Visualization

Synthesis Workflow of this compound

Caption: Synthetic pathway for this compound.

References

- 1. This compound | 5000-66-8 [amp.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 5000-66-8 [chemicalbook.com]

- 5. 2'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Bromo-4'-chloroacetophenone, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. Synthesis routes of 2-Bromo-2',4'-dichloroacetophenone [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Bromo-4'-chloroacetophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 11. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Bromo-2'-chloroacetophenone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2'-chloroacetophenone is a halogenated aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its unique structure, featuring a reactive α-bromo ketone and a chlorinated phenyl ring, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds, particularly those with significant pharmacological interest. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a special focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and subsequent transformation into biologically active molecules are presented, alongside a clear visualization of the synthetic workflow.

Chemical Identity and Properties

This compound, a colorless to pale yellow liquid, is a reactive chemical intermediate. Its fundamental identifiers and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5000-66-8 | [1] |

| Molecular Formula | C8H6BrClO | [1] |

| Molecular Weight | 233.49 g/mol | [1] |

| IUPAC Name | 2-bromo-1-(2-chlorophenyl)ethanone | [1] |

| Synonyms | 2-Chlorophenacyl bromide, o-Chlorophenacyl bromide | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 105 °C at 1 mmHg | |

| Density | 1.602 g/mL at 25 °C | |

| Refractive Index | n20/D 1.590 | |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol. |

Synthesis of this compound

The primary synthetic route to this compound involves the α-bromination of 2'-chloroacetophenone (B1665101). Several effective protocols have been established, offering high yields and purity.

Experimental Protocol: Bromination of 2'-Chloroacetophenone

This protocol outlines a common method for the synthesis of this compound.

Materials:

-

2'-Chloroacetophenone

-

Bromine

-

Benzene (or a suitable alternative solvent)

-

Sodium carbonate solution

-

Ice water

Procedure:

-

In a reaction vessel, dissolve 2'-chloroacetophenone in benzene.

-

Under stirring and at room temperature, add a portion of bromine to the solution.

-

Continue the dropwise addition of bromine. The reaction can be gently heated if necessary to initiate or sustain the reaction, which is indicated by the fading of the bromine color.

-

After the complete addition of bromine, continue stirring for an additional hour to ensure the reaction goes to completion.

-

Quench the reaction by adding ice water.

-

Separate the organic layer (benzene).

-

Wash the organic layer with a sodium carbonate solution to neutralize any remaining acid.

-

Wash the organic layer with water.

-

Remove the solvent under reduced pressure to yield this compound.

Applications in Drug Development

The principal application of this compound in drug development lies in its use as a precursor for the synthesis of imidazo[1,2-a]pyrimidines. This class of heterocyclic compounds is of significant interest to the pharmaceutical industry due to its broad spectrum of biological activities.

The imidazo[1,2-a]pyrimidine (B1208166) scaffold is a key structural motif in a number of compounds with therapeutic potential, exhibiting properties such as:

-

Anti-inflammatory [2]

-

Antimicrobial [3]

-

Antifungal [4]

-

Anticancer [5]

-

Antiviral [3]

-

Anxiolytic and Anticonvulsant [4]

The synthesis of the imidazo[1,2-a]pyrimidine core is efficiently achieved through the condensation of an aminopyrimidine with an α-haloketone, such as this compound.

Experimental Protocol: Synthesis of 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine

This protocol details the synthesis of a representative imidazo[1,2-a]pyrimidine derivative using this compound.

Materials:

-

This compound

-

Acetone (B3395972) (or a suitable solvent)

Procedure:

-

Dissolve 2-aminopyrimidine and this compound in acetone in a reaction flask.

-

Stir the mixture at ambient temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product often precipitates out of the solution.

-

Filter the precipitate and wash it with cold acetone to remove any unreacted starting materials.

-

Dry the solid product to obtain the purified 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine.

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, notably the carbonyl (C=O) stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Gas Chromatography (GC): GC is often used to assess the purity of the synthesized compound.

Safety and Handling

This compound is a corrosive and lachrymatory substance.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Workflow and Logical Relationships

The following diagrams illustrate the synthetic pathway from the starting materials to the biologically active imidazo[1,2-a]pyrimidine derivatives, as well as the logical relationship of its application in drug discovery.

References

- 1. This compound | C8H6BrClO | CID 2735785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Bromo-2'-chloroacetophenone from o-chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Bromo-2'-chloroacetophenone, a key intermediate in pharmaceutical and organic synthesis, starting from o-chloroacetophenone. This document details various bromination strategies, presenting quantitative data in structured tables for easy comparison, and offers detailed experimental protocols for key methodologies. Visual diagrams of reaction pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound (CAS No: 5000-66-8) is a valuable building block in the synthesis of a variety of organic molecules and active pharmaceutical ingredients.[1] The targeted synthesis of this compound involves the selective α-bromination of the acetyl group of o-chloroacetophenone. The choice of brominating agent and reaction conditions is critical to achieving high yields and purity while minimizing side reactions. This guide explores and compares several effective methods for this transformation.

Synthesis Pathways and Mechanisms

The α-bromination of ketones like o-chloroacetophenone typically proceeds via an enol or enolate intermediate. Under acidic conditions, the ketone is protonated, facilitating enolization. The electron-rich enol then attacks a bromine source. The primary synthesis routes detailed herein utilize different sources of electrophilic bromine, including molecular bromine, hydrobromic acid in the presence of an oxidizing system, and solid N-bromo-reagents.

Pathway 1: Direct Bromination with Liquid Bromine

Direct bromination using liquid bromine is a classical and highly effective method for the α-bromination of ketones. This method is often carried out in a suitable solvent, and in the case of o-chloroacetophenone, can be performed in an aqueous medium.

Pathway 2: Bromination with Hydrobromic Acid and a Copper(II) Nitrate (B79036) Catalyst

This method provides an alternative to using elemental bromine directly, employing hydrobromic acid as the bromine source in conjunction with a copper(II) nitrate catalyst and oxygen. This system generates the reactive brominating species in situ.

Pathway 3: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient and selective solid brominating agent. The reaction is typically initiated by a radical initiator or acid catalysis. Although the provided specific protocol is for the meta-isomer, it is a widely applicable method for α-bromination of acetophenones.

Pathway 4: Bromination with Pyridine (B92270) Hydrobromide Perbromide

Pyridine hydrobromide perbromide is another solid, stable, and easy-to-handle source of bromine. It offers advantages in terms of safety and selectivity compared to liquid bromine. Research on the para-isomer has shown this to be a highly effective reagent.[1]

Data Presentation: Comparison of Synthesis Pathways

The following table summarizes the quantitative data for the different synthesis pathways, allowing for a direct comparison of their efficiencies and reaction conditions.

| Parameter | Pathway 1: Liquid Bromine | Pathway 2: HBr/Cu(NO3)2 | Pathway 3: NBS (m-isomer) | Pathway 4: Pyridine Hydrobromide Perbromide (p-isomer) |

| Brominating Agent | Liquid Bromine (Br₂) | Hydrobromic Acid (HBr) | N-Bromosuccinimide (NBS) | Pyridine hydrobromide perbromide |

| Catalyst/Initiator | None | Copper(II) nitrate trihydrate, O₂ | Benzoyl Peroxide | None |

| Solvent | Water | None specified | Acetic Acid | Acetic Acid |

| Temperature | 20°C | 70°C | Reflux | 90°C |

| Reaction Time | 0.75 hours | Monitored by TLC/GC | 6 hours | 3 hours |

| Reported Yield | 99%[2] | 91%[2][3] | 86.6%[4] | 85%[1] |

| Purity | Not specified | Purified by column chromatography | 99.4%[4] | Not specified |

Experimental Protocols

Detailed methodologies for the key synthesis pathways are provided below.

Protocol for Pathway 1: Direct Bromination with Liquid Bromine in Water

This protocol is adapted from a large-scale synthesis.[2]

1. Reaction Setup:

-

To a 3-liter three-necked flask, add 230.0 g (1.5 mol) of o-chloroacetophenone and 1188 mL of water.

-

The reaction is maintained at 20°C.

2. Bromination:

-

Add 84.4 mL (1.6 mol) of liquid bromine dropwise over a period of 30 minutes.

-

After the addition is complete, stir the mixture for an additional 15 minutes.

3. Work-up and Purification:

-

Extract the reaction mixture with 400 mL of dichloromethane (B109758).

-

Wash the organic layer with a 4.7 mol/L aqueous solution of sodium carbonate.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the product as a pale yellow oily liquid.

Protocol for Pathway 2: Bromination with HBr and Copper(II) Nitrate

This protocol is based on a 10 mmol scale reaction.[2][3]

1. Reaction Setup:

-

In a reaction vessel, mix 1.2 g (10 mmol) of o-chloroacetophenone and 0.121 g (0.5 mmol) of Cu(NO₃)₂·3H₂O.

-

Attach an oxygen-filled balloon (approximately 0.5-1 L).

2. Bromination:

-

Slowly add 1.5 mL of an 8 mol/L aqueous hydrobromic acid solution (12 mmol) dropwise to the stirred mixture.

-

Heat the reaction mixture to 70°C and stir continuously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

3. Work-up and Purification:

-

After the reaction is complete, extract the mixture with dichloromethane.

-

Wash the organic extract sequentially with a 5% sodium sulfite (B76179) solution, saturated sodium bicarbonate solution, and water.[2][3]

-

Dry the organic layer with anhydrous magnesium sulfate.[2][3]

-

Remove the solvent under vacuum.

-

Purify the residue by column chromatography on silica (B1680970) gel, using a mixture of petroleum ether and dichloromethane (3:1 v/v) as the eluent.

Protocol for Pathway 3: Bromination with N-Bromosuccinimide (Adapted from m-isomer synthesis)

This protocol is adapted from the synthesis of 2-bromo-3'-chloroacetophenone.[4]

1. Reaction Setup:

-

In a 1000 mL three-necked flask equipped with a reflux condenser, thermometer, and stirrer, add 230 mL of acetic acid, 100 g (0.65 mol) of m-chloroacetophenone, 134 g (0.75 mol) of NBS, and 1 g of benzoyl peroxide.

2. Bromination:

-

Heat the mixture to reflux for 3 hours.

-

Add an additional 0.5 g of benzoyl peroxide and continue to reflux for another 3 hours.

3. Work-up and Purification:

-

Remove most of the acetic acid by distillation.

-

Pour the reaction mixture into a large amount of water and stir to precipitate the crude product.

-

Filter the solid, wash with water, and dry to obtain the crude product.

Protocol for Pathway 4: Bromination with Pyridine Hydrobromide Perbromide (Adapted from p-isomer synthesis)

This protocol is adapted from the synthesis of 4-chloro-α-bromo-acetophenone.[1]

1. Reaction Setup:

-

In a 50 mL round-bottom flask equipped with a condensing tube, combine 0.77 g (5.0 mmol) of 4-chloroacetophenone, 1.76 g (5.5 mmol) of pyridine hydrobromide perbromide, and 20 mL of acetic acid.

2. Bromination:

-

Stir the reaction mixture at 90°C.

-

Monitor the reaction progress by TLC.

3. Work-up and Purification:

-

The original source does not specify the work-up procedure, but a typical work-up would involve pouring the reaction mixture into water, extracting with a suitable organic solvent (e.g., ethyl acetate), washing the organic layer with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure. Further purification could be achieved by recrystallization or column chromatography if necessary.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Conclusion

This guide has detailed four distinct and effective pathways for the synthesis of this compound from o-chloroacetophenone. The choice of method will depend on factors such as desired scale, available reagents, safety considerations, and required purity. Direct bromination with liquid bromine offers the highest reported yield, while methods using solid brominating agents like NBS and pyridine hydrobromide perbromide provide advantages in handling and safety. The copper-catalyzed HBr method is also a high-yielding alternative. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 5000-66-8 [chemicalbook.com]

- 4. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents [patents.google.com]

A Comprehensive Technical Guide on the Solubility and Stability of 2-Bromo-2'-chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility and stability of 2-Bromo-2'-chloroacetophenone, a key intermediate in pharmaceutical synthesis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering insights into the handling, storage, and use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₈H₆BrClO.[1] It is identified by the CAS Number 5000-66-8.[1][2][3] The molecular weight of the compound is 233.49 g/mol .[1][2][3]

Physically, it is a liquid that can range in appearance from colorless to a light yellow or amber color.[3] It is often described as an oily liquid and is known to be a lachrymator, meaning it can cause tearing.[3] Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₆BrClO |

| Molecular Weight | 233.49 g/mol |

| CAS Number | 5000-66-8 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 105 °C at 1 mmHg |

| Density | 1.602 g/mL at 25 °C |

Solubility Profile

Currently, there is limited publicly available quantitative data on the solubility of this compound in common laboratory solvents. However, qualitative assessments indicate its solubility in a range of organic solvents.

Qualitative Solubility

Based on available information, this compound is soluble in the following organic solvents:

It is reported to be almost insoluble in water.

The table below summarizes the known qualitative solubility of this compound.

| Solvent | Qualitative Solubility |

| Acetone | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

| Methanol | Soluble |

| Water | Almost Insoluble |

Experimental Protocol for Determining Quantitative Solubility

To obtain precise solubility data, the following experimental protocol, based on the saturation shake-flask method, is recommended.

Objective: To determine the quantitative solubility of this compound in various laboratory solvents at a specified temperature.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.

-

-

Data Calculation:

-

Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC analysis) x (Dilution factor)

-

Stability Profile

This compound is generally considered to be stable under normal laboratory conditions. However, its stability can be influenced by factors such as temperature, light, and the presence of other chemical agents.

General Stability

The compound is known to be stable under recommended storage conditions, which are typically in a refrigerator at 2-8°C, in a dry, and well-ventilated area.[2]

Incompatibilities

It is crucial to avoid contact with the following substances as they may lead to degradation or hazardous reactions:

-

Strong oxidizing agents

-

Strong bases

Conditions to Avoid

To maintain the integrity of the compound, the following conditions should be avoided:

-

Excess heat

Hazardous Decomposition Products

Upon decomposition, this compound may produce the following hazardous substances:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen chloride gas

Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is recommended to assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under conditions of heat, light, and in different solvent environments.

Materials:

-

This compound

-

Selected solvents (protic and aprotic)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Forced Degradation Studies:

-

Thermal Stress: Prepare solutions of the compound in the selected solvents and expose them to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Photostability: Expose solutions of the compound to controlled light conditions (e.g., ICH Q1B option 2) in a photostability chamber.

-

Solvent Effects: Prepare solutions in a range of protic (e.g., methanol, ethanol) and aprotic (e.g., acetonitrile, DMSO) solvents and store them at a controlled temperature.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each of the stressed samples.

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact compound from any potential degradation products. A PDA detector can help in identifying the formation of new peaks, and an MS detector can aid in the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the remaining intact this compound at each time point.

-

Determine the degradation rate and identify the major degradation products formed under each stress condition.

-

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound like this compound.

Caption: Workflow for Solubility and Stability Assessment.

This guide provides a foundational understanding of the solubility and stability of this compound. For critical applications, it is highly recommended that researchers perform their own detailed quantitative analyses using the protocols outlined herein.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Bromo-2'-chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety precautions and handling guidelines for 2-Bromo-2'-chloroacetophenone (CAS No. 5000-66-8). Adherence to these protocols is critical for ensuring a safe laboratory environment and minimizing the risk of exposure to this hazardous chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[1] It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] It is also a lachrymator, meaning it can induce tearing.[2]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Source: Fisher Scientific, Sigma-Aldrich

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Formula | C₈H₆BrClO |

| Molecular Weight | 233.49 g/mol [2][3] |

| Appearance | Light yellow liquid[1][4] |

| Boiling Point | 162 - 166 °C @ 20 mmHg[1] |

| Density | 1.602 g/mL at 25 °C[5][6] |

| Flash Point | >110 °C (>230 °F) - closed cup[5] |

| Refractive Index | n20/D 1.590[5] |

| Solubility | Soluble in Acetone, Chloroform, Ethyl Acetate, Methanol |

Source: Fisher Scientific, Sigma-Aldrich, ChemBK[1][5]

Safe Handling and Storage Protocols

Strict adherence to the following handling and storage protocols is mandatory to prevent exposure and ensure chemical stability.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[1][2]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this substance.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield (European Standard EN166).[1][2] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced. For small-scale laboratory use, a half mask with an organic gases and vapors filter (Type A Brown) is recommended.[2] |

General Handling Practices

-

Avoid all personal contact, including inhalation of vapors or mists.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1][7]

-

Avoid physical damage to containers.[7]

Storage

-

Store in a designated corrosives area.[1]

-

Incompatible materials to avoid: Strong oxidizing agents and strong bases.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |

Spill Response Protocol

A spill of this compound requires a prompt and systematic response to contain and clean the affected area. The following workflow outlines the necessary steps.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[1]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Waste from this compound must be disposed of as hazardous waste.[4] All disposals should be in accordance with federal, state, and local environmental regulations. Do not allow the material to enter drains or water systems.[8]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] However, it is known to be a corrosive material. Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a danger of perforation.[2]

This guide is intended to provide a comprehensive overview of the safety precautions and handling guidelines for this compound. It is imperative that all personnel handling this chemical are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) before commencing any work.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. This compound | C8H6BrClO | CID 2735785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2-Brom-2′-chloracetophenon 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 5000-66-8 [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 2-Bromo-2'-chloroacetophenone in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-2'-chloroacetophenone, a key intermediate in organic synthesis. The document details its chemical and physical properties, historical context of its synthesis, detailed experimental protocols for its preparation, and the fundamental reaction mechanisms governing its formation.

Physicochemical Properties of this compound

This compound, also known by synonyms such as o-chlorophenacyl bromide and 2-bromo-1-(2-chlorophenyl)ethanone, is a halogenated ketone widely utilized in the synthesis of pharmaceuticals and other fine chemicals.[1] Its reactivity is largely dictated by the presence of a bromine atom on the α-carbon to the carbonyl group, making it an excellent electrophile for nucleophilic substitution reactions.

A summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO | [2] |

| Molar Mass | 233.49 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 105 °C at 1 mmHg | [2] |

| Density | 1.602 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.590 | [2] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Solubility | Soluble in acetone, chloroform, ethyl acetate, methanol (B129727). | |

| CAS Number | 5000-66-8 |

Discovery and History of Synthesis

The synthesis of this compound is a two-step process, beginning with the Friedel-Crafts acylation to produce 2'-chloroacetophenone (B1665101), followed by the selective α-bromination of the ketone. The historical development of these synthetic methods reflects the advancements in organic chemistry.

Early methods for the α-bromination of acetophenones often involved direct reaction with elemental bromine, a method that is effective but poses significant safety and environmental hazards due to the high toxicity and corrosivity (B1173158) of bromine. Over time, milder and more selective brominating agents were developed and applied to the synthesis of compounds like this compound. The evolution of these reagents, from elemental bromine to reagents like N-bromosuccinimide (NBS) and pyridine (B92270) hydrobromide perbromide, represents a significant progression in synthetic methodology, offering improved safety, selectivity, and yields.

Experimental Protocols for Synthesis

The most common and direct route to this compound is the α-bromination of 2'-chloroacetophenone. Several protocols with different brominating agents have been reported. Below are detailed methodologies for key synthetic procedures.

Synthesis of the Precursor: 2'-Chloroacetophenone

The necessary precursor, 2'-chloroacetophenone, can be synthesized via a Friedel-Crafts acylation of chlorobenzene (B131634) with acetyl chloride or acetic anhydride, typically using a Lewis acid catalyst such as aluminum chloride.

α-Bromination of 2'-Chloroacetophenone

This method involves the direct use of liquid bromine.

Procedure:

-

In a well-ventilated fume hood, dissolve 2'-chloroacetophenone (1 mole equivalent) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 mole equivalent) in methanol dropwise with constant stirring.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation under reduced pressure or by column chromatography.

NBS is a safer and more convenient source of electrophilic bromine.

Procedure:

-

Dissolve 2'-chloroacetophenone (1 mole equivalent) and N-bromosuccinimide (1.1 mole equivalents) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Reflux the mixture with stirring until the reaction is complete (indicated by the disappearance of the starting material on TLC and the floating of succinimide).

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

-

Further purification can be achieved by vacuum distillation or chromatography.

This solid reagent is easier to handle than liquid bromine.

Procedure:

-

Suspend pyridine hydrobromide perbromide (1 mole equivalent) in glacial acetic acid.

-

Add 2'-chloroacetophenone (1 mole equivalent) to the suspension with stirring.

-

Warm the mixture gently until the reaction is initiated, as indicated by the disappearance of the orange color.

-

Continue stirring at room temperature until the reaction is complete.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Reaction Mechanisms and Pathways

The α-bromination of ketones like 2'-chloroacetophenone can proceed via different mechanisms depending on the reaction conditions (acidic or basic catalysis). The most common method involves acid catalysis.

Acid-Catalyzed α-Bromination

Under acidic conditions, the reaction proceeds through an enol intermediate. The mechanism involves three key steps:

-

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.

-

Enolization: A base (typically the solvent or the conjugate base of the acid catalyst) removes an α-proton to form the enol intermediate. This is the rate-determining step of the reaction.

-

Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine, leading to the formation of the α-brominated ketone and regeneration of the acid catalyst.

Below is a Graphviz diagram illustrating this signaling pathway.

References

spectral data interpretation for 2-Bromo-2'-chloroacetophenone (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2-Bromo-2'-chloroacetophenone, a halogenated aromatic ketone of interest in synthetic chemistry and drug development. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its structural elucidation and purity assessment.

Summary of Spectral Data

The following tables summarize the key spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 - 7.62 | m | 1H | Ar-H |

| 7.47 - 7.43 | m | 2H | Ar-H |

| 7.40 - 7.35 | m | 1H | Ar-H |

| 4.53 | s | 2H | -COCH₂Br |

Data extracted from a supporting information document of a peer-reviewed journal article.[1]

¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 194.0 | C=O |

| 137.2 | Ar-C |

| 136.2 | Ar-C |

| 132.8 | Ar-CH |

| 130.6 | Ar-CH |

| 130.5 | Ar-CH |

| 130.3 | Ar-CH |

| 34.7 | -COCH₂Br |

Data extracted from a supporting information document of a peer-reviewed journal article.[1]

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1700 | Strong | C=O (Ketone) Stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C Bending |

| ~1100-1000 | Medium | C-Cl Stretch |

| ~650-550 | Medium | C-Br Stretch |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |

| 232/234/236 | Molecular ion (M⁺) peak with characteristic isotopic pattern for Br and Cl |

| 153/155 | [M - CH₂Br]⁺ |

| 139/141 | [ClC₆H₄CO]⁺ |

| 111/113 | [ClC₆H₄]⁺ |

| 93 | [CH₂Br]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal (typically diamond or germanium). The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans to obtain a high signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions. The ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.

Visualization of Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the spectral data of this compound.

Caption: Logical workflow for the spectral interpretation of this compound.

References

2-Bromo-2'-chloroacetophenone: A Technical Guide to its Potential Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work with 2-Bromo-2'-chloroacetophenone should be conducted in a controlled environment by trained professionals, adhering to all institutional and regulatory safety protocols.

Introduction

This compound (CAS No. 5000-66-8) is a halogenated aromatic ketone.[1] Its bifunctional nature, possessing two electrophilic sites (the α-carbon and the carbonyl carbon), makes it a versatile reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds.[2][3][4] However, this reactivity also underlies its potential toxicological profile. This technical guide provides an in-depth overview of the known and potential hazards associated with this compound, with a focus on its toxicity.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for assessing its potential for exposure and absorption.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5000-66-8 | [1] |

| Molecular Formula | C₈H₆BrClO | [1] |

| Molecular Weight | 233.49 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 105 °C @ 1 mmHg | |

| Density | 1.602 g/mL at 25 °C | |

| Refractive Index | n20/D 1.590 |

Toxicological Profile

Based on available safety data, this compound is classified as a hazardous substance with significant acute toxicity and corrosive effects.[5][6]

Acute Toxicity

The primary routes of acute exposure are oral ingestion, dermal contact, and inhalation.

-

Dermal Toxicity: While a specific dermal LD50 is not available, the compound is known to be absorbed through the skin and can cause severe burns.[7]

-

Inhalation Toxicity: Vapors and mists are expected to be irritating to the respiratory tract.[6] It is also described as a lachrymator, meaning it can cause tearing.

Skin Corrosion and Irritation

This compound is classified as Category 1B (Causes severe skin burns and eye damage) .[5] Contact with the skin can lead to immediate and severe irritation, progressing to chemical burns.[6]

Serious Eye Damage and Irritation

The compound is classified as Category 1 (Causes serious eye damage) .[6] Direct contact with the eyes can cause severe irritation, pain, and potentially irreversible eye damage.[6]

Respiratory Irritation

Exposure to vapors or aerosols may cause respiratory irritation.[6]

Genotoxicity and Mutagenicity

Specific genotoxicity data for this compound is not available. However, studies on the structurally related compound, 2-bromo-3'-chloropropiophenone (B15139) (BCP), an impurity of bupropion, have shown evidence of genotoxicity. BCP was found to be mutagenic in the Ames test with metabolic activation and positive in the in vitro micronucleus assay, indicating both clastogenic (chromosome-breaking) and aneugenic (affecting chromosome number) potential.[8][9] The genotoxicity of BCP was linked to the generation of reactive oxygen species (ROS).[8][9] Given the structural similarities, it is prudent to handle this compound as a potential genotoxic agent.

Experimental Protocols for Hazard Assessment

Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicological properties of chemicals.

Skin Corrosion/Irritation (OECD 404)

This test evaluates the potential of a substance to cause skin corrosion or irritation.

Serious Eye Damage/Irritation (OECD 405)

This guideline is used to assess the potential of a substance to cause serious eye damage or irritation.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects both clastogenic and aneugenic effects in mammalian cells.

Potential Mechanism of Toxicity

The toxicity of this compound is likely driven by its chemical reactivity as an α-haloketone.

Alkylating Activity

α-Haloketones are known alkylating agents.[2] The electron-withdrawing carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA.

Signaling Pathway Perturbation (Hypothesized)

The high reactivity of α-haloketones suggests they can interact with and modify cellular signaling proteins, potentially leading to toxicity.

Handling and Safety Precautions

Given its hazardous properties, strict safety measures are imperative when handling this compound.

-

Engineering Controls: Work in a well-ventilated chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6]

-

Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol generation, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents and bases.[6]

First Aid Measures

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Conclusion

This compound is a valuable synthetic reagent that poses significant health hazards. It is acutely toxic if swallowed and is corrosive to the skin and eyes. While specific quantitative toxicological data and mechanistic studies are limited, its reactivity as an α-haloketone suggests a potential for alkylation of biological macromolecules, leading to cellular damage. The genotoxicity of a structurally similar compound highlights the need for cautious handling. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure and mitigate the risks associated with this chemical. Further research is warranted to fully elucidate its toxicological profile, including quantitative toxicity assessments and detailed mechanistic studies.

References

- 1. This compound | 5000-66-8 [chemicalbook.com]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C8H6BrClO | CID 2735785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 2-Bromo-2'-chloroacetophenone: Sourcing and Procurement for Research Applications

For researchers, scientists, and professionals in drug development, the timely and efficient acquisition of key chemical reagents is paramount to maintaining project momentum. This guide provides an in-depth overview of commercial suppliers and purchasing options for 2-Bromo-2'-chloroacetophenone (CAS No. 5000-66-8), a valuable building block in organic synthesis. Additionally, it outlines a typical procurement workflow and a representative experimental protocol for its use.

Commercial Suppliers and Purchasing Options

This compound is readily available from a variety of commercial suppliers, catering to both research and bulk quantity needs. The following table summarizes key purchasing information from several prominent vendors. Please note that pricing is subject to change and may not include shipping and handling fees. It is always recommended to visit the supplier's website for the most current information.

| Supplier | Catalog Number(s) | Purity | Quantity | Price (USD) |

| Sigma-Aldrich (MilliporeSigma) | 594482-1G, 594482-5G | 95% | 1 g | $72.90 |

| 5 g | $233.75 | |||

| Thermo Scientific (Acros Organics) | AC427890010, 427890050 | 95% | 1 g | Varies |

| 5 g | Varies | |||

| Crescent Chemical Company | MS-594482-1G | Not Specified | 1 g | $80.74[1] |

| Biosynth Carbosynth | FC20014 | Not Specified | 5 g | $100 |

| 50 g | $500[2] | |||

| TRC | C365034 | Not Specified | 5 g | $145[2] |

| 25 g | $360[2] | |||

| HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD. | Not Specified | 99% | per kg | $66.00 - $99.00[2] |

| WUHAN FORTUNA CHEMICAL CO., LTD. | Not Specified | 98.0% | per kg | Varies[2] |

| Jining Xinhe Pharmaceutical Co., LTD | Not Specified | 98% | 25 kg/drum | Varies[3] |

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound from 2'-chloroacetophenone. This method is cited in the literature and provides a high yield of the desired product.[2][4]

Materials:

-

2'-Chloroacetophenone

-

Bromine

-

Dichloromethane

-

Aqueous sodium carbonate solution (4.7 mol/L)

-

Anhydrous sodium sulfate

-

Water

-

3L three-necked flask

-

Stirring apparatus

-

Dropping funnel

Procedure:

-

Add 230.0g (1.5 mol) of o-chloroacetophenone and 1188 mL of water to a 3L three-necked flask.

-

Maintain the reaction temperature at 20°C and, with stirring, add 84.4 mL (1.6 mol) of liquid bromine dropwise over a period of 0.5 hours.

-

Continue to stir the mixture for an additional 15 minutes after the bromine addition is complete.

-

Extract the reaction mixture with 400 mL of dichloromethane.

-

Wash the organic layer with a 4.7 mol/L aqueous sodium carbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The expected yield is approximately 346.3 g of a pale yellow oily liquid, representing a 99% yield.[4]

Procurement Workflow

The process of acquiring a chemical like this compound for a research laboratory typically follows a structured workflow. This ensures proper safety review, financial approval, and timely delivery. The following diagram illustrates this process.

This guide provides a foundational understanding for researchers and professionals in sourcing and handling this compound. By understanding the commercial landscape and internal procurement processes, scientists can more effectively plan and execute their research endeavors.

References

Methodological & Application

Application Notes and Protocols for Alkylation Reactions Using 2-Bromo-2'-chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2'-chloroacetophenone is a versatile bifunctional reagent utilized in organic synthesis, particularly for the introduction of a 2-chloro-phenacyl group to various nucleophiles. This α-halo ketone is a valuable building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules, many of which are of interest in medicinal chemistry and materials science. The presence of both a bromine atom at the α-position to the carbonyl group and a chlorine atom on the phenyl ring provides two distinct points for chemical modification. The α-bromo group is highly reactive towards nucleophilic substitution, making this compound an excellent alkylating agent for amines, phenols, thiols, and other nucleophiles. This document provides detailed protocols for N-, O-, and S-alkylation reactions using this reagent.

Physicochemical Properties and Safety Information

This compound is a lachrymatory agent and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-bromo-1-(2-chlorophenyl)ethanone | [1] |

| CAS Number | 5000-66-8 | [1] |

| Molecular Formula | C₈H₆BrClO | [1] |

| Molecular Weight | 233.49 g/mol | [1] |

| Boiling Point | 105 °C @ 1 mmHg | [2] |

| Density | 1.602 g/mL at 25 °C | [2] |

| Appearance | Colorless to pale yellow liquid/oily liquid | [2][3] |

Alkylation Reaction Principles

The alkylation reactions using this compound proceed via a nucleophilic substitution mechanism, typically an Sₙ2 reaction. A nucleophile (Nu:), such as an amine, a phenoxide, or a thiolate, attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. The presence of a base is often required to deprotonate the nucleophile, thereby increasing its nucleophilicity.

Experimental Protocols

The following are detailed protocols for N-alkylation, O-alkylation, and S-alkylation reactions using this compound.

Protocol 1: N-Alkylation of Anilines

This protocol is adapted from a similar procedure for the N-alkylation of 4-chloroaniline (B138754) with an analogous α-bromoacetophenone.[2]

Materials:

-

This compound

-

Substituted aniline (B41778) (e.g., 4-methylaniline)

-

Potassium carbonate (K₂CO₃), finely ground

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add the substituted aniline (1.0 equivalent) and dimethylformamide (to make an approximately 0.5 M solution).

-

Add finely ground potassium carbonate (1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated product.

Table 2: Representative Data for N-Alkylation of 4-Chloroaniline with 2-bromo-1-(4-chlorophenyl)ethanone [2]

| Nucleophile | Alkylating Agent | Base | Solvent | Temp. | Time (h) | Yield (%) |

| 4-Chloroaniline | 2-bromo-1-(4-chlorophenyl)ethanone | K₂CO₃ | DMF | RT | 2 | 84.5 |

Protocol 2: O-Alkylation of Phenols (General Procedure)

This is a general protocol for the O-alkylation of phenols with alkyl halides and can be adapted for use with this compound.

Materials:

-

This compound

-

Substituted phenol (B47542) (e.g., p-cresol)

-

Potassium carbonate (K₂CO₃), finely ground

-

Acetone (B3395972) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the substituted phenol (1.0 equivalent) in acetone or DMF (to make an approximately 0.5 M solution).

-

Add finely ground potassium carbonate (1.5-2.0 equivalents).

-

Stir the suspension and add this compound (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.

Protocol 3: S-Alkylation of Thiols (General Procedure)

This protocol is a general procedure for the S-alkylation of thiols with alkyl halides and can be adapted for this compound.[4]

Materials:

-

This compound

-

Thiol (e.g., thiophenol)

-

Potassium thioacetate (B1230152) (if starting from the thiol and generating the thiolate in situ, a base like triethylamine (B128534) or potassium carbonate would be used instead)

-

Dimethylformamide (DMF) or Methanol

-

Hexanes

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the thiol (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in DMF or methanol.

-

To this solution, add this compound (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding brine solution.

-

Extract the aqueous layer with a suitable organic solvent like hexanes or ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioether.

-

Purify the crude product by column chromatography on silica gel if necessary.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an alkylation reaction using this compound.

Caption: A generalized workflow for alkylation reactions.

Reaction Mechanism

The alkylation reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The diagram below illustrates the general pathway.

Caption: Sₙ2 mechanism of alkylation.

Conclusion

This compound is a potent and versatile alkylating agent for a variety of nucleophiles. The protocols provided herein offer a foundation for the synthesis of diverse 2-chloro-phenacyl derivatives. Researchers and drug development professionals can utilize these methods to generate novel compounds for further investigation. It is crucial to adhere to strict safety precautions when handling this reagent due to its lachrymatory and corrosive nature. Optimization of the general procedures for specific substrates may be necessary to achieve optimal yields and purity.

References

Application of 2-Bromo-2'-chloroacetophenone in the Formation of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Bromo-2'-chloroacetophenone is a versatile bifunctional reagent extensively utilized in the synthesis of a variety of heterocyclic compounds. Its α-haloketone structure provides two reactive sites, the electrophilic carbonyl carbon and the carbon bearing the bromine atom, making it an ideal precursor for cyclization reactions. This document outlines the application of this compound in the formation of three key classes of heterocyclic compounds: quinoxalines, thiazoles, and imidazoles. These heterocycles are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.

Quinoxalines: The reaction of this compound with o-phenylenediamines provides a straightforward and efficient route to 2-(2'-chlorophenyl)quinoxalines. This condensation reaction typically proceeds under mild conditions and can even be performed without a catalyst, offering a green chemistry approach to this important class of heterocycles. Quinoxaline (B1680401) derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[1][2][3] The antibacterial mechanism of some quinoxaline derivatives involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, and the generation of reactive oxygen species (ROS) that lead to oxidative DNA damage and cell death.[4][5]

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical and widely employed method for the formation of thiazole rings. In this reaction, this compound is condensed with a thioamide, most commonly thiourea (B124793), to yield 2-amino-4-(2'-chlorophenyl)thiazole.[6][7] Thiazole-containing compounds are present in numerous clinically approved drugs and are recognized for their broad spectrum of pharmacological activities. In the context of cancer therapy, thiazole derivatives have been shown to target and inhibit key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.[8][9] Additionally, some thiazole derivatives can induce apoptosis by modulating the Bcl-2 protein family and can also interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest.[8][10][11]

Imidazoles: this compound can also serve as a key building block for the synthesis of imidazole (B134444) derivatives. The formation of the imidazole ring can be achieved through various synthetic strategies, often involving reaction with an amidine or a mixture of an aldehyde and ammonia. Imidazole-based compounds are particularly well-known for their antifungal properties.[1][12] The primary mechanism of action for many antifungal imidazoles is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is a critical enzyme in the biosynthesis of ergosterol.[12][13] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][13]

Experimental Protocols and Data

Synthesis of 2-(2'-chlorophenyl)quinoxaline

This protocol describes a catalyst-free synthesis of 2-(2'-chlorophenyl)quinoxaline from this compound and o-phenylenediamine (B120857).[14][15]

Experimental Protocol:

-

To a solution of o-phenylenediamine (1.0 mmol) in 10 mL of ethanol (B145695) in a round-bottom flask, add this compound (1.0 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure 2-(2'-chlorophenyl)quinoxaline.

Quantitative Data for Quinoxaline Synthesis:

The following table summarizes the yields for the synthesis of various quinoxaline derivatives from substituted 2-bromoacetophenones and o-phenylenediamine under catalyst-free conditions in ethanol.

| Entry | R in 2-bromo-R-acetophenone | Yield (%) |

| 1 | 2'-chlorophenyl | 85 |

| 2 | 4'-chlorophenyl | 92 |

| 3 | 4'-bromophenyl | 90 |

| 4 | 4'-methoxyphenyl | 88 |

| 5 | Phenyl | 95 |

Hantzsch Synthesis of 2-Amino-4-(2'-chlorophenyl)thiazole

This protocol details the Hantzsch synthesis of 2-amino-4-(2'-chlorophenyl)thiazole from this compound and thiourea.[7][16]

Experimental Protocol:

-

In a round-bottom flask, dissolve thiourea (1.1 mmol) in 15 mL of methanol.

-

To this solution, add this compound (1.0 mmol).

-

Heat the reaction mixture to reflux and stir for 3-4 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The product will precipitate.

-

Collect the solid product by filtration and wash with water.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(2'-chlorophenyl)thiazole.

Quantitative Data for Hantzsch Thiazole Synthesis:

The following table presents the yields for the synthesis of various 2-aminothiazole (B372263) derivatives from substituted 2-bromoacetophenones and thiourea.

| Entry | R in 2-bromo-R-acetophenone | Solvent | Yield (%) |

| 1 | 2'-chlorophenyl | Methanol | 82 |

| 2 | 4'-chlorophenyl | Ethanol | 88 |

| 3 | 4'-nitrophenyl | Ethanol | 75 |

| 4 | 3'-methoxyphenyl | Methanol | 85 |

| 5 | Phenyl | Ethanol | 91 |

Synthesis of 2,4-Di(2'-chlorophenyl)imidazole

This protocol outlines a general method for the synthesis of substituted imidazoles which can be adapted for this compound.

Experimental Protocol:

-

In a round-bottom flask, combine this compound (1.0 mmol), 2-chlorobenzaldehyde (B119727) (1.0 mmol), and ammonium (B1175870) acetate (B1210297) (2.0 mmol) in glacial acetic acid (10 mL).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture with a concentrated ammonium hydroxide (B78521) solution, which will cause the product to precipitate.

-

Collect the solid by filtration and wash thoroughly with water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure 2,4-di(2'-chlorophenyl)imidazole.

Quantitative Data for Imidazole Synthesis:

The following table shows the yields for the synthesis of various tri-substituted imidazole derivatives.

| Entry | R1 in 2-bromo-R1-acetophenone | R2 in R2-aldehyde | Yield (%) |

| 1 | 2'-chlorophenyl | 2'-chlorophenyl | 78 |

| 2 | 4'-chlorophenyl | 4'-chlorophenyl | 85 |

| 3 | Phenyl | Phenyl | 90 |

| 4 | 4'-methoxyphenyl | 4'-methoxyphenyl | 82 |

| 5 | 4'-nitrophenyl | 4'-nitrophenyl | 75 |

Visualizations

Experimental and Reaction Pathway Diagrams

References

- 1. nano-ntp.com [nano-ntp.com]

- 2. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]